2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone
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Overview
Description
2-chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone is a pyridopyrimidine.
Scientific Research Applications
1. Anticancer Research
- Cytotoxicity and Tubulin Polymerization Inhibition : Quinazolinones, including compounds related to 2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone, have shown cytotoxic activity against leukemia cell lines and inhibited tubulin polymerization. For instance, 6-chloro-2-styryl-3-(pyrimidin-2yl)-4(3H)-quinazolinone demonstrated significant inhibition of tubulin assembly and induced G2/M arrest in Burkitt cells, suggesting its potential as an anticancer agent (Raffa et al., 2004).
2. Anticonvulsant Activity
- Novel Quinazolinone Derivatives : Research into N-(4-substitutedphenyl)-4-(1-methyl/1,2-dimethyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and related compounds, which are structurally similar to the chemical , showed promising anticonvulsant activity. This suggests potential applications for related quinazolinone compounds in the treatment of seizure disorders (Noureldin et al., 2017).
3. Antimicrobial and Antifungal Applications
- Biologically Active Derivatives : Quinazolinone derivatives, including those related to 2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone, have been synthesized with potential antimicrobial and antifungal activities. These compounds could be valuable in developing new treatments for infections (Ammar et al., 2011).
4. Corrosion Inhibition
- Inhibitor for Mild Steel Corrosion : Quinazolinone derivatives have been evaluated for their efficiency as corrosion inhibitors for mild steel in acidic environments. These compounds, including 2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone, form protective layers on metal surfaces, suggesting applications in industrial corrosion prevention (Errahmany et al., 2020).
5. Analgesic and Anti-inflammatory Applications
- Pyrazole and Triazole Derivatives : Research on compounds structurally related to 2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone, such as quinazolinone-pyrazole and triazole conjugates, showed promising results in analgesic and anti-inflammatory activities. This indicates potential therapeutic applications in pain management and inflammation treatment (Saad et al., 2011).
properties
Product Name |
2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone |
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Molecular Formula |
C17H14ClN3O3 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-chloro-8-(morpholine-4-carbonyl)pyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C17H14ClN3O3/c18-12-2-3-14-13(9-12)17(23)21-10-11(1-4-15(21)19-14)16(22)20-5-7-24-8-6-20/h1-4,9-10H,5-8H2 |
InChI Key |
VIURMXCKGJBPOY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CN3C(=NC4=C(C3=O)C=C(C=C4)Cl)C=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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